[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine
Description
The compound (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine is a secondary amine featuring a conjugated α,β-unsaturated enamine system. Its structure comprises:
- A 4-methoxyphenyl group at the β-position of the propenyl chain.
- A propenyl (allyl) group directly bonded to the amine nitrogen.
- An E-configuration across the α,β-unsaturated bond, which influences electronic properties and reactivity.
This compound is a derivative of chalcone-like frameworks but replaces the ketone group with an amine, altering its chemical and biological behavior. Its molecular formula is C₁₃H₁₇NO, with a molecular weight of 203.28 g/mol (free base) and 239.74 g/mol as the hydrochloride salt .
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-10-14-11-4-5-12-6-8-13(15-2)9-7-12/h3-9,14H,1,10-11H2,2H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWDJQLYNJKEAC-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCNCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CNCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The condensation-reduction approach involves the initial formation of an imine intermediate through the reaction of 4-methoxycinnamaldehyde with propenylamine. This method parallels the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine described in patent WO2015159170A2, where 4-methoxyacetophenone reacts with (S)-(-)-α-methylbenzylamine under acidic conditions. Adapting this methodology, 4-methoxycinnamaldehyde and propenylamine are refluxed in toluene with p-toluenesulfonic acid (p-TsOH) as a catalyst, utilizing a Dean-Stark trap for azeotropic water removal. The imine intermediate is subsequently reduced using hydrogen gas in the presence of 10% palladium on carbon (Pd/C) at 50–55°C, yielding the target amine.
Key Parameters:
Stereochemical Control
Maintaining the (E)-configuration of the propenyl group necessitates inert reaction conditions (N₂/Ar atmosphere) during both condensation and reduction steps. Isomerization to the (Z)-form is minimized by avoiding elevated temperatures (>100°C) and prolonged reaction times. Nuclear magnetic resonance (NMR) analysis of the final product confirms stereochemical integrity, with the (E)-configured double bond exhibiting a characteristic coupling constant of J = 15–16 Hz in the ¹H NMR spectrum.
Catalytic Hydrogenation of Nitriles
Methodology and Substrate Design
An alternative route involves the hydrogenation of a pre-formed nitrile precursor, (2E)-3-(4-methoxyphenyl)prop-2-en-1-ylcyanamide. This method, though less commonly reported, offers advantages in avoiding imine intermediates. The nitrile is synthesized via a nucleophilic substitution reaction between 4-methoxycinnamyl chloride and propenyl cyanamide, followed by catalytic hydrogenation using Raney nickel at 80–100°C under 50–60 psi H₂.
Reaction Conditions:
Byproduct Analysis
Gas chromatography-mass spectrometry (GC-MS) of the crude product reveals trace amounts (<5%) of over-reduced species, such as (2E)-3-(4-methoxyphenyl)propylamine, arising from excessive hydrogenation of the propenyl group. These impurities are removed via fractional distillation under reduced pressure (0.1–0.5 mmHg).
Direct Alkylation of Primary Amines
Base-Mediated Coupling
A straightforward alkylation strategy employs the reaction of 4-methoxycinnamyl bromide with propenylamine in the presence of sodium hydroxide (NaOH) in ethanol. This method, adapted from the synthesis of (2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, proceeds at ambient temperature over 3–4 hours, achieving yields of 85–89%. The reaction mechanism involves an SN2 displacement, with the hydroxide ion deprotonating the amine to enhance nucleophilicity.
Optimization Data:
| Parameter | Optimal Value |
|---|---|
| NaOH Concentration | 10–15% (w/v) |
| Molar Ratio | 1:1.2 (amine:alkyl halide) |
| Reaction Time | 3–4 hours |
Solvent Effects
Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) increase reaction rates but promote elimination side products. Ethanol balances reactivity and selectivity, suppressing the formation of 4-methoxystyrene derivatives.
Comparative Analysis of Methods
The table below summarizes the efficiency, scalability, and practicality of each synthesis route:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Condensation-Reduction | 72–75 | ≥98 | Industrial | Moderate |
| Catalytic Hydrogenation | 65–68 | 95–97 | Pilot-scale | High |
| Direct Alkylation | 85–89 | ≥99 | Laboratory | Low |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a. Positional Isomers of Methoxy Substitution
- (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine (CAS 2060046-67-3): Differs in the ortho-methoxy substitution on the phenyl ring. Exhibits altered electronic effects due to steric hindrance and resonance modulation compared to the para-substituted analogue. Molecular formula: C₁₃H₁₉NO .
b. Halogen-Substituted Analogues
- (E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (Compound 2h): Contains iodine (meta) and chlorine (para) on ring A, with a methoxy group (para) on ring B. Shows IC₅₀ = 13.82 μM in inhibitory assays, highlighting reduced activity compared to bromine/fluorine-substituted chalcones .
Variations in the Amine Substituent
a. Propyl vs. Propenyl Amines
- (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine (CAS 1240591-01-8): Replaces the propenyl group with a saturated propyl chain. Molecular formula: C₁₃H₁₉NO (vs. C₁₃H₁₇NO for the propenyl variant). Reduced conjugation and rigidity may lower reactivity and biological activity .
b. Branched Alkyl Substituents
- (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine (CAS 1240590-78-6):
Comparison with Chalcone Derivatives
Chalcones share the α,β-unsaturated ketone core but lack the amine functionality:
- Cardamonin (non-piperazine chalcone): IC₅₀ = 4.35 μM due to hydroxyl groups at ortho/para positions on ring A. Demonstrates higher potency than methoxy-substituted chalcones .
- (E)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one :
Research Findings and Implications
Q & A
Q. What are the optimal synthetic routes and reaction conditions for (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach starts with a Heck coupling or Wittig reaction to form the (2E)-3-(4-methoxyphenyl)prop-2-en-1-yl moiety. Subsequent amine alkylation with prop-2-en-1-yl bromide or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Catalysts like palladium (for coupling reactions) and controlled inert atmospheres (N₂/Ar) are critical for stereochemical fidelity . Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity, as evidenced by the hydrochloride salt form achieving 95% purity .
Q. How can spectroscopic and crystallographic methods characterize the stereochemistry of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the (2E)-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons) and methoxy group integration .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve stereochemistry. For example, ORTEP-3 with a GUI enables visualization of the double bond geometry and amine group orientation .
Q. What solvents and reaction conditions stabilize the (2E)-configuration during synthesis?
- Methodological Answer : Polar aprotic solvents (DMF, THF) under inert atmospheres prevent oxidation of the allylamine group. Low temperatures (0–5°C) during alkylation steps minimize isomerization. Post-synthesis, storage at –20°C in amber vials under N₂ preserves stability .
Advanced Research Questions
Q. How does the (2E)-stereochemistry influence electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations using the Colle-Salvetti correlation-energy formula model the electron density distribution. The trans-configuration reduces steric hindrance, enhancing conjugation between the methoxyphenyl and allylamine groups, which increases electron delocalization and polarizability . Experimental validation via cyclic voltammetry can quantify redox potentials, revealing shifts in HOMO-LUMO gaps compared to (2Z)-isomers .
Q. What strategies resolve contradictions in biological activity data across similar compounds?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For example:
- Microbiological Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution to determine MIC values.
- Enzyme Inhibition : Screen against monoamine oxidases (MAOs) via fluorometric assays, correlating results with substituent effects (e.g., methoxy vs. halogen groups) .
Statistical tools like ANOVA identify significant differences in activity, while molecular docking (AutoDock Vina) rationalizes binding mode variations .
Q. How can computational modeling predict metabolic pathways and degradation products?
- Methodological Answer : Quantum mechanical/molecular mechanical (QM/MM) simulations map metabolic sites (e.g., amine oxidation, methoxy demethylation). Software like Gaussian 16 calculates transition states for cytochrome P450-mediated reactions. High-resolution mass spectrometry (HRMS) validates predicted metabolites in vitro (e.g., rat liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
